molecular formula C22H16Br2N2O2S B10966667 (2Z,5Z)-5-[(4,5-dibromofuran-2-yl)methylidene]-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one

(2Z,5Z)-5-[(4,5-dibromofuran-2-yl)methylidene]-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B10966667
M. Wt: 532.2 g/mol
InChI Key: UHICRUKCJCRKBE-JKJUGIAJSA-N
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Description

5-[(Z)-1-(4,5-DIBROMO-2-FURYL)METHYLIDENE]-3-(2-METHYLPHENYL)-2-[(2-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE is a complex organic compound characterized by its unique structure, which includes a dibromo-furyl group, a thiazolanone ring, and two methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-1-(4,5-DIBROMO-2-FURYL)METHYLIDENE]-3-(2-METHYLPHENYL)-2-[(2-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE typically involves multiple steps, starting with the preparation of the dibromo-furyl intermediate. This intermediate is then reacted with other reagents under controlled conditions to form the final compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety protocols are followed, and implementing purification techniques to isolate the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(Z)-1-(4,5-DIBROMO-2-FURYL)METHYLIDENE]-3-(2-METHYLPHENYL)-2-[(2-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The dibromo-furyl group can participate in substitution reactions, where the bromine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

5-[(Z)-1-(4,5-DIBROMO-2-FURYL)METHYLIDENE]-3-(2-METHYLPHENYL)-2-[(2-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(Z)-1-(4,5-DIBROMO-2-FURYL)METHYLIDENE]-3-(2-METHYLPHENYL)-2-[(2-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dibromo-1H-1,2,3-triazole: Another dibromo compound with different structural features and applications.

    4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: A compound with similar dibromo groups but different overall structure and properties.

Uniqueness

5-[(Z)-1-(4,5-DIBROMO-2-FURYL)METHYLIDENE]-3-(2-METHYLPHENYL)-2-[(2-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE is unique due to its combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H16Br2N2O2S

Molecular Weight

532.2 g/mol

IUPAC Name

(5Z)-5-[(4,5-dibromofuran-2-yl)methylidene]-3-(2-methylphenyl)-2-(2-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H16Br2N2O2S/c1-13-7-3-5-9-17(13)25-22-26(18-10-6-4-8-14(18)2)21(27)19(29-22)12-15-11-16(23)20(24)28-15/h3-12H,1-2H3/b19-12-,25-22?

InChI Key

UHICRUKCJCRKBE-JKJUGIAJSA-N

Isomeric SMILES

CC1=CC=CC=C1N=C2N(C(=O)/C(=C/C3=CC(=C(O3)Br)Br)/S2)C4=CC=CC=C4C

Canonical SMILES

CC1=CC=CC=C1N=C2N(C(=O)C(=CC3=CC(=C(O3)Br)Br)S2)C4=CC=CC=C4C

Origin of Product

United States

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